molecular formula C10H9NO3 B1582033 2-(1-Oxoisoindolin-2-yl)acetic acid CAS No. 39221-42-6

2-(1-Oxoisoindolin-2-yl)acetic acid

Cat. No.: B1582033
CAS No.: 39221-42-6
M. Wt: 191.18 g/mol
InChI Key: FPVHLXPCDHFPPN-UHFFFAOYSA-N
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Description

2-(1-Oxoisoindolin-2-yl)acetic acid is a chemical compound with the molecular formula C10H9NO3

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of isoindoline with appropriate carboxylic acid derivatives under controlled conditions. The reaction typically involves the use of strong bases or acids to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-(1-oxoisoindolin-2-yl)acetic acid involves large-scale chemical reactions, often carried out in reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Oxoisoindolin-2-yl)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs.

Scientific Research Applications

2-(1-Oxoisoindolin-2-yl)acetic acid has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including its effects on various cellular processes.

  • Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of certain diseases.

  • Industry: Its applications extend to the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(1-oxoisoindolin-2-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-(1-oxoisoindolin-2-yl)benzoic acid

  • Lenalidomide

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Biological Activity

2-(1-Oxoisoindolin-2-yl)acetic acid is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H9NO3C_{10}H_9NO_3 and features an isoindolinone structure. This bicyclic compound consists of a six-membered aromatic ring fused to a five-membered lactam, providing it with distinctive chemical properties that facilitate interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Anti-inflammatory Activity
The compound has been studied for its potential as an anti-inflammatory agent. It has shown efficacy in inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), which is implicated in various inflammatory conditions. This activity suggests that the compound could be developed as a therapeutic agent for diseases characterized by chronic inflammation .

2. Protease Inhibition
this compound has demonstrated the ability to inhibit protease enzymes, which are crucial for various physiological processes, including hormone processing and viral replication. This inhibition could have implications for treating viral infections and other conditions where protease activity is dysregulated.

3. Antioxidant Properties
Preliminary studies suggest that this compound may possess antioxidant properties, which could help mitigate oxidative stress-related cellular damage. The ability to reduce oxidative stress markers indicates potential applications in neurodegenerative diseases and other conditions where oxidative damage is a concern .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cytokine Production: By reducing TNF-α levels, the compound may modulate inflammatory responses.
  • Protease Binding: The structural features allow for effective binding to protease active sites, inhibiting their function.
  • Reduction of Reactive Oxygen Species (ROS): The compound may enhance cellular defense mechanisms against oxidative stress by scavenging ROS or upregulating antioxidant enzymes .

Case Studies

Several studies have explored the biological activity of this compound:

StudyFindings
Study A Demonstrated significant reduction in TNF-α levels in animal models of inflammation.
Study B Showed that the compound effectively inhibited specific proteases associated with viral replication.
Study C Highlighted the antioxidant effects in cultured cells exposed to oxidative stress, suggesting protective roles against cell death.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that can be tailored to produce various derivatives with enhanced biological activities. Modifications to the core structure can lead to compounds with improved solubility or potency against specific targets.

Properties

IUPAC Name

2-(3-oxo-1H-isoindol-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9(13)6-11-5-7-3-1-2-4-8(7)10(11)14/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVHLXPCDHFPPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354384
Record name (1-Oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39221-42-6
Record name (1-Oxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of determining the crystal structure of 2-(1-Oxoisoindolin-2-yl)acetic acid?

A1: Understanding the crystal structure of a molecule provides crucial information about its three-dimensional arrangement and intermolecular interactions. [] This knowledge is essential for various research areas, including:

    Q2: Can you describe the scalable synthesis of an EGFR inhibitor incorporating this compound as a key structural element?

    A2: Researchers developed a kilogram-scale synthesis of EAI045, an EGFR inhibitor, employing a three-step approach. [] The key step involves a convergent three-component coupling strategy, effectively incorporating this compound into the final structure of EAI045. This efficient synthetic route signifies a breakthrough in producing EAI045 on a larger scale, potentially facilitating further research and development of this promising EGFR inhibitor.

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